Cas no 1936263-71-6 (tert-butyl N-(5-sulfamoylpyridin-2-yl)carbamate)
tert-butyl N-(5-sulfamoylpyridin-2-yl)carbamate Chemical and Physical Properties
Names and Identifiers
-
- Carbamic acid, N-[5-(aminosulfonyl)-2-pyridinyl]-, 1,1-dimethylethyl ester
- tert-butyl N-(5-sulfamoylpyridin-2-yl)carbamate
-
- MDL: MFCD30218369
- Inchi: 1S/C10H15N3O4S/c1-10(2,3)17-9(14)13-8-5-4-7(6-12-8)18(11,15)16/h4-6H,1-3H3,(H2,11,15,16)(H,12,13,14)
- InChI Key: CGMKRDYPPFTBQS-UHFFFAOYSA-N
- SMILES: C(OC(C)(C)C)(=O)NC1=NC=C(S(N)(=O)=O)C=C1
tert-butyl N-(5-sulfamoylpyridin-2-yl)carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-222629-0.05g |
tert-butyl N-(5-sulfamoylpyridin-2-yl)carbamate |
1936263-71-6 | 0.05g |
$1236.0 | 2023-09-16 | ||
| Enamine | EN300-222629-0.1g |
tert-butyl N-(5-sulfamoylpyridin-2-yl)carbamate |
1936263-71-6 | 0.1g |
$1295.0 | 2023-09-16 | ||
| Enamine | EN300-222629-0.25g |
tert-butyl N-(5-sulfamoylpyridin-2-yl)carbamate |
1936263-71-6 | 0.25g |
$1354.0 | 2023-09-16 | ||
| Enamine | EN300-222629-0.5g |
tert-butyl N-(5-sulfamoylpyridin-2-yl)carbamate |
1936263-71-6 | 0.5g |
$1412.0 | 2023-09-16 | ||
| Enamine | EN300-222629-1.0g |
tert-butyl N-(5-sulfamoylpyridin-2-yl)carbamate |
1936263-71-6 | 1g |
$671.0 | 2023-05-25 | ||
| Enamine | EN300-222629-2.5g |
tert-butyl N-(5-sulfamoylpyridin-2-yl)carbamate |
1936263-71-6 | 2.5g |
$2884.0 | 2023-09-16 | ||
| Enamine | EN300-222629-5.0g |
tert-butyl N-(5-sulfamoylpyridin-2-yl)carbamate |
1936263-71-6 | 5g |
$1945.0 | 2023-05-25 | ||
| Enamine | EN300-222629-10.0g |
tert-butyl N-(5-sulfamoylpyridin-2-yl)carbamate |
1936263-71-6 | 10g |
$2884.0 | 2023-05-25 | ||
| Enamine | EN300-222629-1g |
tert-butyl N-(5-sulfamoylpyridin-2-yl)carbamate |
1936263-71-6 | 1g |
$1472.0 | 2023-09-16 | ||
| Enamine | EN300-222629-5g |
tert-butyl N-(5-sulfamoylpyridin-2-yl)carbamate |
1936263-71-6 | 5g |
$4267.0 | 2023-09-16 |
tert-butyl N-(5-sulfamoylpyridin-2-yl)carbamate Related Literature
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
-
Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
Additional information on tert-butyl N-(5-sulfamoylpyridin-2-yl)carbamate
Introduction to Tert-butyl N-(5-sulfamoylpyridin-2-yl)carbamate (CAS No. 1936263-71-6)
Tert-butyl N-(5-sulfamoylpyridin-2-yl)carbamate, identified by its Chemical Abstracts Service (CAS) number 1936263-71-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of sulfamoylated pyridine derivatives, which are known for their diverse biological activities and potential applications in medicinal chemistry. The structural motif of this molecule, featuring a tert-butyl carbamate group attached to a 5-sulfamoylpyridin-2-yl moiety, imparts unique chemical and pharmacological properties that make it a valuable scaffold for drug discovery and development.
The tert-butyl N-(5-sulfamoylpyridin-2-yl)carbamate structure combines the rigidity and lipophilicity of the tert-butyl group with the electron-withdrawing and hydrogen-bonding capabilities of the sulfamoyl and pyridine functionalities. This combination has been strategically exploited in the design of novel bioactive molecules targeting various therapeutic areas. The 5-sulfamoylpyridin-2-yl part, in particular, has been shown to enhance binding affinity and selectivity in several pharmacological assays, making it a promising component in the development of small-molecule drugs.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between Tert-butyl N-(5-sulfamoylpyridin-2-yl)carbamate and biological targets. Studies have demonstrated that the sulfamoyl group can form critical hydrogen bonds with polar residues in protein active sites, while the pyridine ring engages in π-stacking interactions, further stabilizing the binding complex. These insights have guided the optimization of analogs with improved pharmacokinetic profiles and reduced off-target effects.
In the realm of drug discovery, sulfamoylated pyridines have been increasingly recognized for their role as key pharmacophores in antiviral, antibacterial, and anticancer agents. The introduction of the tert-butyl carbamate moiety enhances metabolic stability, a crucial factor in prolonging drug efficacy and minimizing side effects. For instance, derivatives of this class have shown promising activity against enzymes involved in viral replication, highlighting their potential as lead compounds for novel therapeutic strategies.
The synthesis of Tert-butyl N-(5-sulfamoylpyridin-2-yl)carbamate involves multi-step organic transformations that require precise control over reaction conditions to ensure high yield and purity. Key synthetic steps include the formation of the sulfamoyl group via nucleophilic substitution or oxidation of a hydroxamic acid precursor, followed by carbamate coupling using a suitable activated carbonate or ester derivative. Advances in synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have streamlined these processes, enabling more efficient production scales suitable for both academic research and industrial applications.
One of the most compelling aspects of Tert-butyl N-(5-sulfamoylpyridin-2-yl)carbamate is its versatility as a building block for medicinal chemistry. By modifying either the tert-butyl carbamate or the 5-sulfamoylpyridin-2-yl component, researchers can generate libraries of derivatives with tailored properties. This approach has been successfully employed in high-throughput screening campaigns to identify compounds with enhanced potency, selectivity, or solubility. Such structural flexibility underscores the compound's significance as a tool for exploring new chemical space.
The pharmacological profile of Tert-butyl N-(5-sulfamoylpyridin-2-yl)carbamate has been extensively evaluated in vitro using various biochemical assays. Initial studies have revealed inhibitory activity against enzymes such as kinases and proteases, which are implicated in cancer progression and inflammatory diseases. Additionally, preclinical investigations have suggested potential therapeutic benefits in neurological disorders, where modulation of neurotransmitter signaling is key to disease management. These findings align with broader trends in drug development toward targeting complex disease pathways with precision.
The growing interest in Tert-butyl N-(5-sulfamoylpyridin-2-yl)carbamate is also reflected in its increasing presence in patent literature and scientific publications. Researchers worldwide are leveraging this compound to develop novel therapeutics that address unmet medical needs. Collaborative efforts between academic institutions and pharmaceutical companies have further accelerated progress by combining expertise in synthetic chemistry, computational biology, and clinical research. Such interdisciplinary approaches are essential for translating laboratory discoveries into viable clinical candidates.
Looking ahead, future research on Tert-butyl N-(5-sulfamoylpyridin-2-yl)carbamate is likely to focus on optimizing its pharmacokinetic properties through structural modifications aimed at improving bioavailability and reducing toxicity. Additionally, exploring its potential as an adjuvant or co-administered agent alongside existing therapies could open new therapeutic avenues. The integration of machine learning algorithms into drug discovery pipelines may also enhance the identification of novel derivatives with optimized properties by predicting binding affinities and adverse effects based on large datasets.
In conclusion,Tert-butyl N-(5-sulfamoylpyridin-2-yl)carbamate (CAS No. 1936263-71-6) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activities. Its role as a versatile scaffold for drug development underscores its importance as a tool for addressing complex diseases through innovative molecular design. As research continues to uncover new applications for this compound,Tert-butyl N-(5-sulfamoylpyridin-2-yl)carbamate is poised to remain at the forefront of medicinal chemistry innovation.
1936263-71-6 (tert-butyl N-(5-sulfamoylpyridin-2-yl)carbamate) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)